molecular formula C11H18O2 B1485676 (3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol CAS No. 2166017-65-6

(3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol

Cat. No.: B1485676
CAS No.: 2166017-65-6
M. Wt: 182.26 g/mol
InChI Key: OAMMXKAGEDQCAS-GHMZBOCLSA-N
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Description

(3S,4R)-4-(Hept-1-yn-1-yl)oxolan-3-ol is a tetrahydrofuran (oxolan) derivative featuring a hydroxyl group at the 3-position and a hept-1-yn-1-yl substituent at the 4-position. The hept-1-yn-1-yl group—a seven-carbon chain with a terminal alkyne—introduces significant hydrophobicity, making this compound a candidate for click chemistry applications or as a synthetic intermediate in materials science.

Properties

IUPAC Name

(3S,4R)-4-hept-1-ynyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-10-8-13-9-11(10)12/h10-12H,2-5,8-9H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMMXKAGEDQCAS-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC#C[C@@H]1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-tumor effects and interactions with biomolecules. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

The structure of this compound features a hydroxyl group and a terminal alkyne, which are significant for its biological interactions. The compound is typically available in high purity (around 95%) for research purposes .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its reactivity and potential therapeutic effects .

Anti-Tumor Effects

Recent studies have highlighted the anti-tumor potential of compounds similar to this compound. The following table summarizes findings related to its anti-tumor activities:

Solvent Cancer Type Cell Line Effect Observation
WaterLung cancerA549Inhibit proliferation and migrationIn vitro
EthanolBreast cancerMDA-MB-231Inducing G2/M block and apoptosisIn vitro
Ethyl acetateMelanomaB16-F1Inhibit proliferation and induce differentiationIn vitro and in vivo

These findings indicate that the compound may inhibit cancer cell growth and induce apoptosis in various cancer types .

Case Studies

A notable case study examined the effects of this compound on different cancer cell lines. The study found that treatment with this compound led to significant reductions in cell viability across several types of cancer cells, suggesting its potential as an anti-cancer agent.

Study Highlights:

  • Lung Cancer: Treatment with this compound resulted in a decrease in cell migration and invasion in A549 cells.
  • Breast Cancer: The compound induced G2/M phase arrest in MDA-MB-231 cells, leading to increased apoptosis.
  • Melanoma: In B16-F1 cells, the compound inhibited proliferation and promoted differentiation.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: The hept-1-yn-1-yl group in the target compound introduces pronounced hydrophobicity compared to hydrophilic substituents like hydroxymethyl (e.g., (2R,3S)-2-(Hydroxymethyl)oxolan-3-ol) . This alkyne group also enables bioorthogonal reactions (e.g., azide-alkyne cycloaddition), which are absent in hydroxyl- or amine-substituted analogs. Sulfur-containing analogs (e.g., (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol ) exhibit unique reactivity in thiol-ene reactions or metal coordination, broadening their utility in catalysis.
  • Stereochemistry :

    • The (3S,4R) configuration of the target compound contrasts with the (2R,3S) or rac-(3R,4S) configurations in analogs, influencing enantioselectivity in synthetic pathways or biological interactions.
  • Physicochemical Properties :

    • The hydroxymethyl derivative has a lower molecular weight (118.13 g/mol) and higher water solubility due to polar groups, whereas the heptynyl-substituted compound is more lipophilic.
    • Amine-containing derivatives (e.g., (3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol ) have higher pKa values, enabling pH-dependent solubility and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol
Reactant of Route 2
(3S,4R)-4-(hept-1-yn-1-yl)oxolan-3-ol

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